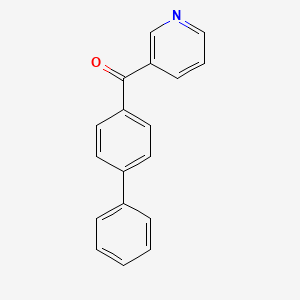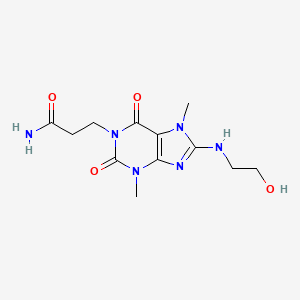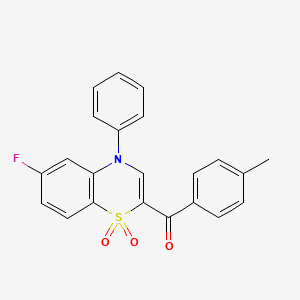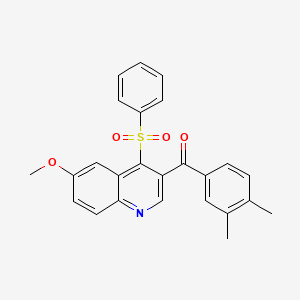
(3,4-Dimethylphenyl)(6-methoxy-4-(phenylsulfonyl)quinolin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3,4-Dimethylphenyl)(6-methoxy-4-(phenylsulfonyl)quinolin-3-yl)methanone is a derivative of the tetrahydroquinoline (THQ) moiety . It was synthesized in a two-step procedure from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol as commercial starting reagents through a sequence of Povarov cycloaddition reaction/N-furoylation processes . These types of derivatives are known as relevant therapeutic agents exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .
Molecular Structure Analysis
The molecular formula of(3,4-Dimethylphenyl)(6-methoxy-4-(phenylsulfonyl)quinolin-3-yl)methanone is C25H21NO3S . The average mass is 415.504 Da and the monoisotopic mass is 415.124207 Da .
Applications De Recherche Scientifique
Chemical Synthesis and Properties
- The study by Shindo et al. (1989) details the formation and properties of cyclohepta[b]quinoxalines, which share structural similarities with quinoline derivatives. This research demonstrates the intricate reactions involved in synthesizing complex quinoline structures, hinting at the diverse chemical manipulations possible with compounds like "(3,4-Dimethylphenyl)(6-methoxy-4-(phenylsulfonyl)quinolin-3-yl)methanone" (Shindo, Ishikawa, & Nozoe, 1989).
Advanced Material Development
- A novel difluoro aromatic ketone monomer was developed to prepare poly(arylene ether sulfone)s (PAES) bearing pendant groups. This study by Shi et al. (2017) is an example of how complex ketones are foundational in creating materials with specific properties such as hydroxide conductivity and alkaline stability, relevant to energy and environmental applications (Shi et al., 2017).
Biological Activity and Drug Synthesis
- The synthesis of metabolites related to ethyl quinoline carboxylate demonstrates the utility of complex quinolines in generating biologically active compounds, as explored by Mizuno et al. (2006). Such research underscores the potential of "(3,4-Dimethylphenyl)(6-methoxy-4-(phenylsulfonyl)quinolin-3-yl)methanone" derivatives in drug development and understanding drug metabolism (Mizuno et al., 2006).
Novel Fluorophores
- Hirano et al. (2004) discovered a novel fluorophore with strong fluorescence across a wide pH range, derived from a quinolone structure similar to that of "(3,4-Dimethylphenyl)(6-methoxy-4-(phenylsulfonyl)quinolin-3-yl)methanone". This highlights the compound's potential in biomedical analysis and fluorescent labeling, offering insights into new diagnostic tools and research methodologies (Hirano et al., 2004).
Propriétés
IUPAC Name |
[4-(benzenesulfonyl)-6-methoxyquinolin-3-yl]-(3,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4S/c1-16-9-10-18(13-17(16)2)24(27)22-15-26-23-12-11-19(30-3)14-21(23)25(22)31(28,29)20-7-5-4-6-8-20/h4-15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBDFQFRBORIPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=CC=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(1H-imidazol-1-yl)propyl)-2,3-dimethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2425121.png)

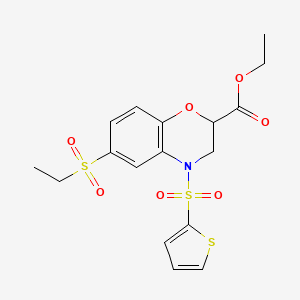
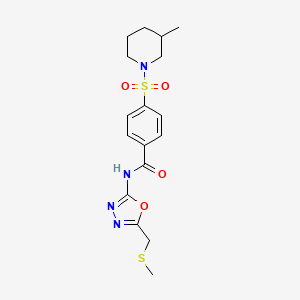
![2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2425126.png)
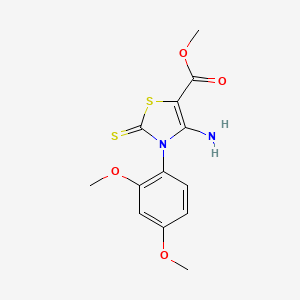
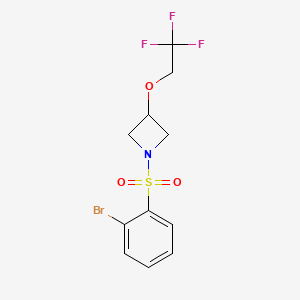
![(Z)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2425132.png)
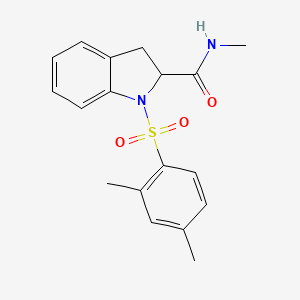
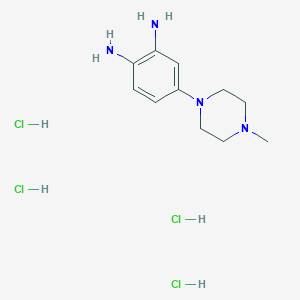
![3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2425138.png)
